4-(1,3-Thiazolidine-4-carbonyl)morpholine hydrochloride
Overview
Description
“4-(1,3-Thiazolidine-4-carbonyl)morpholine hydrochloride” is a heterocyclic organic compound . It has a molecular weight of 238.74 and its IUPAC name is 4-(1,3-thiazolidin-4-ylcarbonyl)morpholine hydrochloride .
Molecular Structure Analysis
The InChI code for “4-(1,3-Thiazolidine-4-carbonyl)morpholine hydrochloride” is 1S/C8H14N2O2S.ClH/c11-8(7-5-13-6-9-7)10-1-3-12-4-2-10;/h7,9H,1-6H2;1H . This code provides a detailed representation of the compound’s molecular structure.Scientific Research Applications
Synthesis and Chemical Reactions
- The compound 4-(1,3-Thiazolidine-4-carbonyl)morpholine hydrochloride is involved in various synthesis processes. For instance, 4-Morpholinocoumarin, a derivative, was synthesized using 4-(2-hydroxythiobenzoyl)morpholine with ethyl bromoacetate, triphenylphosphine, and triethylamine. Similar reactions with 3-keto thioamides yielded cyclic derivatives of N-substituted 2-acylmethylidene-1,3-thiazolidin-4-ones (Jagodziński, Wesołowska, & Sośnicki, 2000).
Biological Activities
- A study on thiazolidin-4-ones, which include the compound , highlighted their potential in anti-inflammatory activities. In an in vivo model, these compounds showed significant reduction in ear edema in mice, comparable to standard drugs like indomethacin (Gouvea, Vasconcellos, Berwaldt, Neto, Fischer, Sakata, Almeida, & Cunico, 2016).
- Another research explored the synthesis of 5-benzylidene-3-(3-fluoro-4-yl-morpholin-4-yl-phenylimino)thiazolidin-4-one derivatives, demonstrating their moderate antimicrobial activities against various microorganisms (Patil, Bagul, Swami, Kotharkar, & Darade, 2011).
Antitumor Activity
- Studies also indicate potential antitumor applications. 3-(Morpholin-4-yl)-2-sulfanylidene-1,3-thiazolidin-4-one and its derivatives were synthesized and tested for antitumor activity, showing moderate effectiveness against malignant tumor cells, particularly renal cancer cell lines (Horishny, Chaban, & Matiychuk, 2020).
Additional Applications
- The compound also finds application in the synthesis of other biologically active molecules. For instance, its involvement in the synthesis of pyrrolo[3,4-c]pyridine and furo[3,4-c]pyridine derivatives has been documented, showing its versatility in creating complex heterocyclic compounds (Zaleska, 1987).
Safety and Hazards
The safety information available indicates that “4-(1,3-Thiazolidine-4-carbonyl)morpholine hydrochloride” is classified under GHS07, which denotes that it may cause skin irritation, eye irritation, or respiratory irritation . The compound’s MSDS (Material Safety Data Sheet) can provide more detailed safety and hazard information .
properties
IUPAC Name |
morpholin-4-yl(1,3-thiazolidin-4-yl)methanone;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O2S.ClH/c11-8(7-5-13-6-9-7)10-1-3-12-4-2-10;/h7,9H,1-6H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJDBIPXDVKCFGZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2CSCN2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15ClN2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.74 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1078163-18-4 | |
Record name | Methanone, 4-morpholinyl-4-thiazolidinyl-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1078163-18-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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